5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione
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Overview
Description
5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a methoxy group, a thiophene ring, and a pentane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione typically involves the reaction of thiophene derivatives with methoxy-substituted pentane-1,3-dione. One common method is the multicomponent protocol, which involves the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and thiophene groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and methoxy group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-methyl-1-(thiophen-2-yl)pentane-1,3-dione
- 3-Phenyl-1,5-di-thiophen-2-yl-pentane-1,5-dione
Uniqueness
5-Methoxy-1-(thiophen-2-yl)pentane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C10H12O3S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
5-methoxy-1-thiophen-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C10H12O3S/c1-13-5-4-8(11)7-9(12)10-3-2-6-14-10/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
XZPGEOSKTAUUSQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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